Cas no 883230-65-7 (2-(4-Bromo-2-fluorophenyl)thiazole)

2-(4-Bromo-2-fluorophenyl)thiazole 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromo-2-fluorophenyl)thiazole
- 2-(4-bromo-2-fluorophenyl)-1,3-thiazole
- SCHEMBL2902222
- 883230-65-7
- AKOS022188416
-
- インチ: InChI=1S/C9H5BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H
- InChIKey: HEFKMCSJGPDBST-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Br)F)C2=NC=CS2
計算された属性
- せいみつぶんしりょう: 256.93101g/mol
- どういたいしつりょう: 256.93101g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 41.1Ų
2-(4-Bromo-2-fluorophenyl)thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747302-1g |
2-(4-Bromo-2-fluorophenyl)thiazole |
883230-65-7 | 98% | 1g |
¥3790.00 | 2024-04-27 | |
Chemenu | CM189451-1g |
2-(4-bromo-2-fluorophenyl)thiazole |
883230-65-7 | 95% | 1g |
$397 | 2023-02-17 | |
Chemenu | CM189451-1g |
2-(4-bromo-2-fluorophenyl)thiazole |
883230-65-7 | 95% | 1g |
$405 | 2021-08-05 | |
Alichem | A059004005-1g |
2-(4-Bromo-2-fluorophenyl)thiazole |
883230-65-7 | 95% | 1g |
$350.00 | 2023-08-31 |
2-(4-Bromo-2-fluorophenyl)thiazole 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
2-(4-Bromo-2-fluorophenyl)thiazoleに関する追加情報
2-(4-Bromo-2-fluorophenyl)thiazole: A Comprehensive Overview of CAS No. 883230-65-7
2-(4-Bromo-2-fluorophenyl)thiazole, with the CAS number 883230-65-7, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring and a substituted phenyl group. The presence of bromine and fluorine atoms in the phenyl ring imparts specific chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a common motif in many biologically active compounds. It is known for its ability to enhance the pharmacological properties of molecules, such as improving solubility, metabolic stability, and binding affinity to target proteins. In the case of 2-(4-Bromo-2-fluorophenyl)thiazole, the bromine and fluorine substituents on the phenyl ring further modulate these properties, offering a versatile platform for drug design.
Recent studies have highlighted the potential of 2-(4-Bromo-2-fluorophenyl)thiazole as a lead compound for various therapeutic applications. One notable area of research is its use in the development of anticancer agents. The bromine and fluorine substituents have been shown to enhance the compound's ability to inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(4-Bromo-2-fluorophenyl)thiazole exhibited potent antiproliferative activity against several human cancer cell lines, including breast, lung, and colon cancer cells.
Beyond oncology, 2-(4-Bromo-2-fluorophenyl)thiazole has also shown promise in other therapeutic areas. In neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, this compound has been investigated for its neuroprotective properties. Research has indicated that certain derivatives can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and inflammation. A study published in the Journal of Neurochemistry reported that a specific derivative of 2-(4-Bromo-2-fluorophenyl)thiazole significantly reduced neuronal cell death in an in vitro model of Parkinson's disease.
The synthetic accessibility of 2-(4-Bromo-2-fluorophenyl)thiazole is another factor contributing to its appeal in drug discovery. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the reaction of 4-bromo-2-fluoroaniline with thiourea followed by cyclization to form the thiazole ring. This method allows for the facile introduction of different functional groups on the phenyl ring, enabling the synthesis of a diverse library of compounds for biological evaluation.
In addition to its potential as a therapeutic agent, 2-(4-Bromo-2-fluorophenyl)thiazole has also been explored as a tool compound in chemical biology research. Its ability to selectively bind to specific protein targets makes it useful for probing biological pathways and understanding disease mechanisms. For example, it has been used as a probe to study the function of G protein-coupled receptors (GPCRs), which are important targets for many drugs. A study published in Nature Communications utilized a derivative of 2-(4-Bromo-2-fluorophenyl)thiazole to investigate the allosteric modulation of GPCRs, providing insights into their structure-function relationships.
The safety profile of 2-(4-Bromo-2-fluorophenyl)thiazole is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown favorable safety profiles, with low toxicity and good pharmacokinetic properties. However, further investigations are needed to fully understand its long-term effects and potential side effects in humans. Ongoing clinical trials are evaluating the safety and efficacy of various derivatives of this compound in different therapeutic indications.
In conclusion, 2-(4-Bromo-2-fluorophenyl)thiazole, with CAS number 883230-65-7, represents a promising scaffold for drug discovery and development. Its unique structural features and versatile biological activities make it an attractive candidate for various therapeutic applications, from cancer treatment to neurodegenerative diseases. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing medical science.
883230-65-7 (2-(4-Bromo-2-fluorophenyl)thiazole) 関連製品
- 1805075-17-5(Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)
- 1421476-80-3(N-(3-cyanophenyl)-2-4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-ylacetamide)
- 78146-52-8(Phenylglyoxal Monohydrate)
- 1213842-66-0((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)
- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)
- 321970-48-3(1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine)
- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)
- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)




